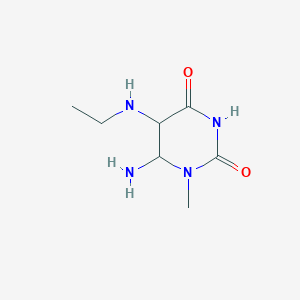

6-Amino-5-ethylamino-1-methyluracil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-5-ethylamino-1-methyluracil is a derivative of uracil . It is a compound with the molecular formula C7H14N4O2 .

Synthesis Analysis

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6-[(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat-sensitive halide reagents are employed . Another synthesis method involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids .Molecular Structure Analysis

The molecular structure of 6-Amino-5-ethylamino-1-methyluracil consists of 7 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) . Chemical Reactions Analysis

6-Amino-1-methyluracil may be used in the preparation of 1,1’-dimethyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5’-pyrrolo[2,3-d]pyrimidine]-2,2’,4,4’,6’(1’H,3H,3’H,7’H,1’H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .Physical And Chemical Properties Analysis

The molecular weight of 6-Amino-5-ethylamino-1-methyluracil is 186.21 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

6-Amino-5-ethylamino-1-methyluracil may have potential antioxidant activity. The Mannich reactions of 6-methyluracil and 5-nitro-6-methyluracil with piperidine, morpholine, and triazole were studied. The antioxidant activities of the Mannich bases were comparable to that of the known antioxidant ionol .

Membrane-Stabilizing Actions

Compounds of this series have various pharmacological properties producing their antioxidant and membrane-stabilizing actions . This could be potentially useful in the treatment of diseases where cell membrane stability is compromised.

Prophylaxis and Treatment of Free-Radical Pathology

Antioxidants are among the agents used for the prophylaxis and treatment of free-radical pathology . As such, 6-Amino-5-ethylamino-1-methyluracil, with its potential antioxidant properties, could be used in the prevention and treatment of diseases caused by free radicals.

Synthesis of New Compounds

6-Amino-5-ethylamino-1-methyluracil can be used in the synthesis of new compounds. For example, it may be used in the preparation of 1,1′-di methyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5′-pyrrolo[2,3-d]pyrimidine]-2,2′,4,4′,6′(1′H,3H,3′H,7′H,1′H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid .

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6 - [(dimethylamino)methylene] protection . This method allows for the smooth substitution at N-3 even when base-labile or heat sensitive halide reagents are employed .

Wirkmechanismus

While the specific mechanism of action for 6-Amino-5-ethylamino-1-methyluracil is not explicitly stated in the search results, it is noted that substituted xanthine derivatives are important bioactive molecules . The biological activities of these derivatives, including central nervous system stimulatory, diuretic, and antiasthmatic effects, are due to their blockade of adenosine receptors (ARs) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-amino-5-(ethylamino)-1-methyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h4-5,9H,3,8H2,1-2H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQDIHXXMVTCLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1C(N(C(=O)NC1=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-ethylamino-1-methyluracil | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.